Z-Configuration Pre-Installation: Impact on Beta-Adrenoceptor Affinity Compared to E-Isomers in the MOIM-beta-Blocker Scaffold
The target compound is supplied as the (3Z)-configured isomer. In the structurally related MOIM beta-blocker series N-tert-butyl-(Z)-N-(3-amino-2-hydroxypropylidene)(arylmethyloxy)amines (compounds 4a–g), the Z-configuration around the methyloxyiminomethyl double bond yielded beta-1 and beta-2 adrenoceptor affinity (Ki) and functional activity (pIC50) values that were, on the whole, similar to those of their E-configured counterparts (2a–g) in radioligand binding experiments using rat heart and guinea pig lung membranes [1]. The Z-MOIM compounds retained comparable beta-adrenoceptor blockade without a statistically significant preference for either configuration, indicating that the Z-geometry is a valid and distinct molecular starting point that does not compromise target engagement [1]. This pre-installed Z-configuration eliminates the need for post-synthetic isomer separation.
| Evidence Dimension | Beta-1 and beta-2 adrenoceptor binding affinity (Ki) and functional antagonist activity (pIC50) |
|---|---|
| Target Compound Data | Z-MOIM N-tert-butyl derivatives (4a–g): affinity (Ki) and activity (pIC50) indices similar to E-isomers; specific Ki values not individually tabulated in the abstract but described as comparable across the series [1]. |
| Comparator Or Baseline | E-MOIM N-tert-butyl derivatives (2a–g): Ki and pIC50 values in the nanomolar to low micromolar range [1]. |
| Quantified Difference | Comparable affinity and activity; no statistically significant difference between Z and E configurations for beta-1 or beta-2 adrenoceptors in the MOIM scaffold [1]. |
| Conditions | Radioligand binding: rat heart (beta-1) and guinea pig lung (beta-2) membranes using [³H]dihydroalprenolol; functional tests on isolated guinea pig atria and trachea [1]. |
Why This Matters
Scientists procuring the Z-configured building block can proceed with confidence that the pre-installed geometry does not inherently diminish biological activity at beta-adrenoceptor targets, avoiding costly chiral separation steps.
- [1] Balsamo, A., et al. (1998). Synthesis and beta-adrenergic properties of (Z)-N-[3-(alkylamino)-2-hydroxypropylidene](aryl-methyloxy)amines: effects of the configuration around the methyloxyiminomethyl (MOIM) double bond on the biopharmacological properties of MOIM-type beta-blocking agents. Bioorganic & Medicinal Chemistry, 6(11), 2151–2160. DOI: 10.1016/S0968-0896(98)00172-2. View Source
